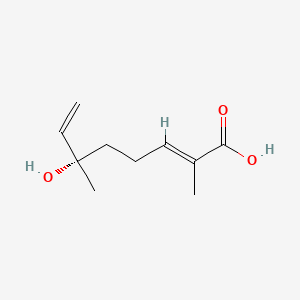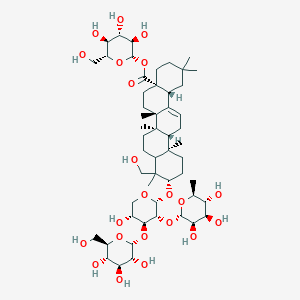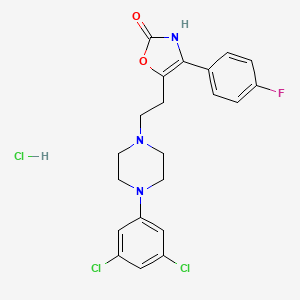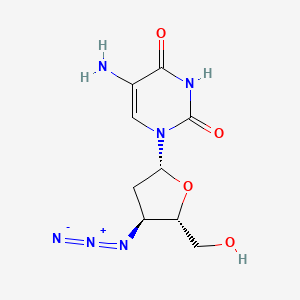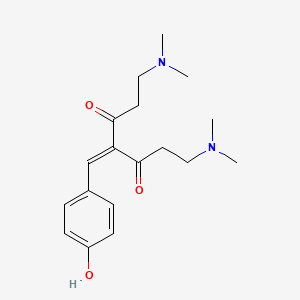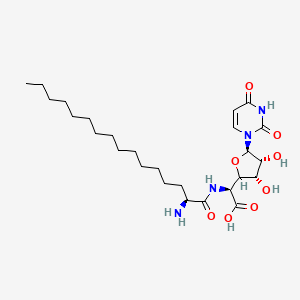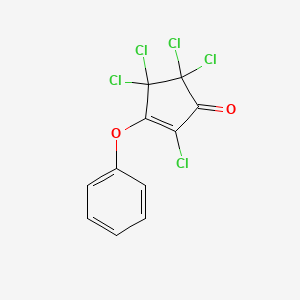![molecular formula C9H10N2O3 B12788691 2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione CAS No. 18553-69-0](/img/structure/B12788691.png)
2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two rings. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts conformational rigidity, which can enhance the compound’s binding affinity and selectivity towards biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed using a Diels-Alder reaction between a suitable diene and a dienophile.
Functional Group Transformations: Subsequent functional group transformations, such as oxidation or reduction, can be employed to introduce the diaza and trione functionalities.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and yield. Continuous flow chemistry and catalytic processes are often utilized to enhance efficiency and reduce waste. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore.
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Wirkmechanismus
The mechanism of action of 2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione involves its interaction with specific molecular targets. The spirocyclic structure allows for precise binding to enzyme active sites or receptor pockets. This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Molecular Targets and Pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dioxa- and 2,4-diazaspiro[5.5]undecanones: These compounds share a similar spirocyclic framework but differ in the nature of the heteroatoms present in the rings.
Spiro[5.5]undecane derivatives: These derivatives include various functional groups attached to the spirocyclic core, providing a range of chemical and biological properties.
Uniqueness
2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione is unique due to its specific combination of diaza and trione functionalities within the spirocyclic framework. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
18553-69-0 |
|---|---|
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
2,4-diazaspiro[5.5]undec-9-ene-1,3,5-trione |
InChI |
InChI=1S/C9H10N2O3/c12-6-9(4-2-1-3-5-9)7(13)11-8(14)10-6/h1-2H,3-5H2,(H2,10,11,12,13,14) |
InChI-Schlüssel |
BUIPICWRVHFFRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC=C1)C(=O)NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


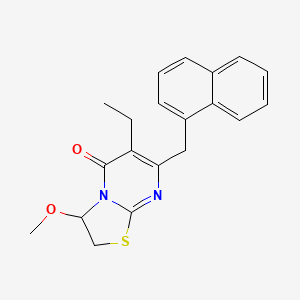
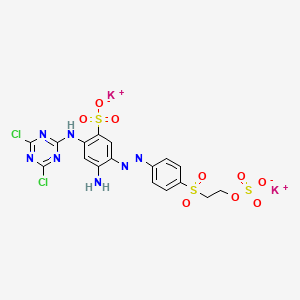

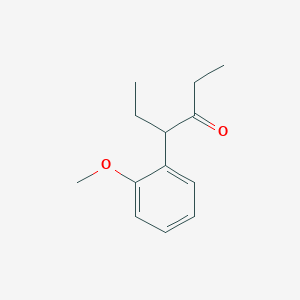
![7H-Benz[de]anthracen-7-one, 2-methyl-](/img/structure/B12788631.png)
